molecular formula C12HCl9 B1595022 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl CAS No. 40186-72-9

2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl

Cat. No.: B1595022
CAS No.: 40186-72-9
M. Wt: 464.2 g/mol
InChI Key: JFIMDKGRGPNPRQ-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which consists of 209 different compounds. These compounds are characterized by the presence of chlorine atoms attached to a biphenyl structure. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Preparation Methods

The synthesis of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl typically involves the chlorination of biphenyl. The reaction conditions include the use of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl undergoes various chemical reactions, including:

Scientific Research Applications

2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a model compound in research related to:

    Environmental Chemistry: Studying the persistence and degradation of PCBs in various environmental matrices.

    Toxicology: Investigating the toxic effects of PCBs on human health and wildlife.

    Analytical Chemistry: Developing methods for the detection and quantification of PCBs in environmental samples.

    Bioremediation: Exploring microbial and enzymatic pathways for the degradation of PCBs.

Mechanism of Action

The toxic effects of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This leads to the production of reactive metabolites that can cause cellular damage and disrupt normal physiological processes .

Comparison with Similar Compounds

2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl is unique among PCBs due to its high degree of chlorination, which contributes to its chemical stability and persistence in the environment. Similar compounds include:

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HCl9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIMDKGRGPNPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HCl9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865989
Record name 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40186-72-9, 53742-07-7
Record name 2,2′,3,3′,4,4′,5,5′,6-Nonachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40186-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonachlorobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053742077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl
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Record name 2,2',3,3',4,4',5,5',6-NONACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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